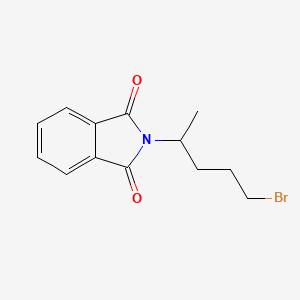

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione

Overview

Description

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione, commonly known as BPID, is an organic compound with a wide range of applications in scientific research. BPID is a heterocyclic compound that contains both nitrogen and oxygen atoms, and it is known to possess an interesting combination of physical and chemical properties. BPID has been used in various laboratory experiments and scientific research due to its unique properties and low toxicity. In

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(5-Bromopentan-2-yl)isoindoline-1,3-dione” and found several areas where this compound and its derivatives are being explored. Here is a comprehensive analysis focusing on unique applications:

Synthesis of New Molecules

Isoindoline-1,3-dione derivatives are being extensively researched for their potential in designing new molecules. The versatility of these compounds allows for a broad range of applications in chemical synthesis .

Biological Activity

Research has shown that isoindoline derivatives display a wide array of biological activities. They are important intermediates in the synthesis of bioactive small molecules and have potential applications in drug development .

Cancer Research

Specific derivatives of isoindoline-1,3-dione have been synthesized and evaluated against blood cancer cell lines. These studies aim to determine the efficacy of these compounds in inducing apoptosis and necrosis in cancer cells .

Reactivity and Selectivity

The compound’s unique blend of reactivity and selectivity makes it valuable for various chemical reactions, providing opportunities for innovation in synthetic chemistry .

Drug Synthesis Intermediates

Isoindoline derivatives serve as important intermediates for the synthesis of new drugs, highlighting their significance in pharmaceutical research and development .

Molecular Design

The structural features of isoindoline-1,3-dione derivatives make them suitable for molecular design, allowing researchers to create molecules with desired properties for specific applications .

Insights into synthesis, reactivity, and biological activity of isoindolines-1,3-diones Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under various conditions Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Potential Therapeutic Agents Discover the exceptional 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione

Mechanism of Action

Target of Action

The primary target of 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding energy (∆G) of the compound to the receptor is used to assess its affinity . The interaction with the receptor can lead to changes in the receptor’s activity, which can have downstream effects on neuronal signaling.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

One study found that a related compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to dopaminergic dysfunction, such as Parkinson’s disease.

properties

IUPAC Name |

2-(5-bromopentan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-9(5-4-8-14)15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNPMFVUVKDTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)